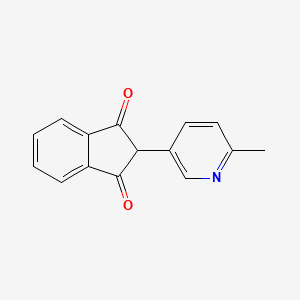
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . This reaction typically occurs under mild conditions and provides moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, a five-step process can be employed, which includes the conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride, followed by further transformations to obtain the desired product .
化学反应分析
Types of Reactions
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may serve as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
作用机制
The mechanism of action of 2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2,7-Dimethyl-4-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrrolo-[3,4-b]indole
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-(6-Methylpyridin-3-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of pyridine and indene structures, which confer specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
属性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(8-16-9)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-8,13H,1H3 |
InChI 键 |
FUYYAFUIAAXGSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



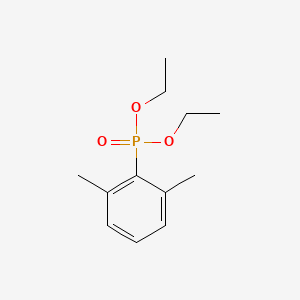
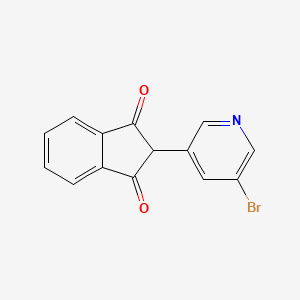

![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
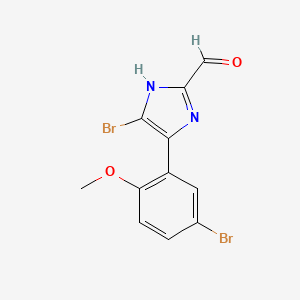

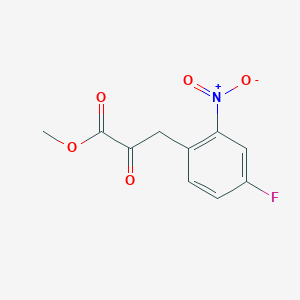
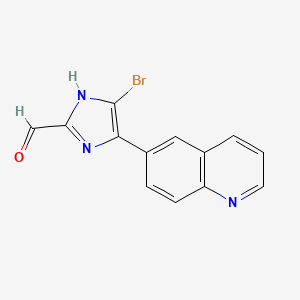

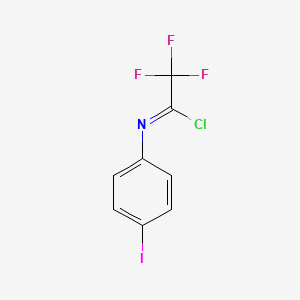
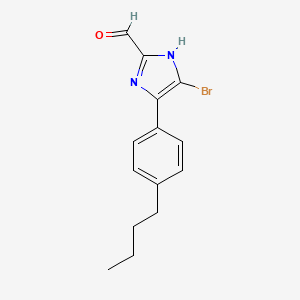
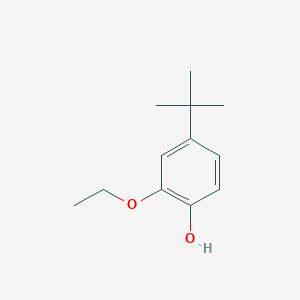
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
